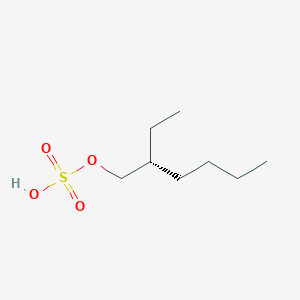

(2R)-2-Ethyl-1-hexanesulfonic acid

説明

特性

分子式 |

C8H18O4S |

|---|---|

分子量 |

210.29 g/mol |

IUPAC名 |

[(2R)-2-ethylhexyl] hydrogen sulfate |

InChI |

InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)/t8-/m1/s1 |

InChIキー |

MHGOKSLTIUHUBF-MRVPVSSYSA-N |

異性体SMILES |

CCCC[C@@H](CC)COS(=O)(=O)O |

正規SMILES |

CCCCC(CC)COS(=O)(=O)O |

製品の起源 |

United States |

科学的研究の応用

Chemical Synthesis and Catalysis

(2R)-2-Ethyl-1-hexanesulfonic acid is primarily used as a catalyst in organic synthesis. Its unique structure allows for specific reactivity that can facilitate various chemical transformations. For example, it has been shown to catalyze the formation of cyclic sulfonic acid esters, which are important intermediates in organic chemistry.

Key Features of (2R)-2-Ethyl-1-hexanesulfonic acid in Catalysis

| Feature | Description |

|---|---|

| Structure | Contains an ethyl group at the second carbon, influencing reactivity |

| Reactivity | Effective in promoting reactions involving sulfonic acid functionalities |

| Applications | Used in the synthesis of pharmaceuticals and agrochemicals |

Biochemical Interactions

Recent studies have indicated that (2R)-2-Ethyl-1-hexanesulfonic acid can influence metabolic pathways in certain bacteria. It interacts with specific enzymes, potentially affecting biochemical pathways. This property makes it a candidate for further research in microbiology and biotechnology.

Case Study: Interaction with Bacterial Enzymes

- Objective : To investigate the effects of (2R)-2-Ethyl-1-hexanesulfonic acid on bacterial metabolism.

- Findings : Preliminary results suggest modulation of enzyme activity, indicating potential applications in microbial fermentation processes.

Industrial Applications

The compound is also utilized in various industrial applications, including:

- Surface Treatments : It serves as an additive in electroplating and corrosion prevention processes.

- Plasticizers : Used in the formulation of plastic products to enhance flexibility and durability.

- Dyes and Pigments : Acts as an intermediate in dye manufacturing, contributing to color stability and intensity .

Industrial Application Overview

| Application | Description |

|---|---|

| Surface Treatments | Enhances adhesion and corrosion resistance |

| Plasticizers | Improves flexibility and processing characteristics of plastics |

| Dyes and Pigments | Used in dye formulations for textiles and inks |

Environmental Considerations

As with many synthetic compounds, the environmental impact of (2R)-2-Ethyl-1-hexanesulfonic acid has been a subject of study. It is noted for its biodegradability, making it a more environmentally friendly option compared to other sulfonic acids .

Biodegradation Profile

| Property | Value |

|---|---|

| Biodegradability | Readily biodegradable |

| Toxicity | Low acute toxicity observed in laboratory settings |

Future Research Directions

Further studies are needed to fully elucidate the interactions of (2R)-2-Ethyl-1-hexanesulfonic acid with biological systems. Potential areas for exploration include:

- Detailed metabolic pathway analysis in microorganisms.

- Development of novel catalytic applications in organic synthesis.

- Assessment of environmental impacts through comprehensive ecological studies.

類似化合物との比較

Structural and Functional Group Comparisons

Linear Alkyl Sulfonates

- Sodium 1-Hexanesulfonate (C₆H₁₃NaO₃S, MW 188.22 g/mol): A linear C6 sulfonate lacking branching. Its simpler structure likely results in higher solubility in polar solvents compared to branched analogs. Widely used as an ion-pairing agent in reversed-phase chromatography .

- Sodium 1-Heptanesulfonate (C₇H₁₅NaO₃S, MW 202.25 g/mol): Similar to the above but with a longer alkyl chain (C7), which may increase hydrophobicity and retention time in chromatographic applications .

*Calculated molecular weight for free acid form.

Branched/Alkenyl Sulfonates

- Sodium 2-methylprop-2-ene-1-sulphonate (C₄H₇NaO₃S, MW 158.15 g/mol): Features a branched, unsaturated structure (allylic sulfonate). The double bond may increase reactivity in polymerization or electrophilic additions. Applications include water-soluble polymers or surfactants .

| Compound | Molecular Formula | MW (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₇NaO₃S | 158.15 | Unsaturated, branched | Polymer chemistry |

Functional Group Variants

- 2-Ethyl-1,3-hexanediol (C₈H₁₈O₂, MW 146.23 g/mol): A diol with a similar ethyl-branched hexane backbone but lacking the sulfonic acid group. The diol’s lower acidity (pKa ~14–16 for alcohols) contrasts sharply with sulfonic acids, making it more suitable as a solvent or humectant .

Physicochemical Properties

- Solubility : Sulfonic acids like (2R)-2-Ethyl-1-hexanesulfonic acid are highly soluble in water as sodium salts. Linear analogs (e.g., Sodium 1-Hexanesulfonate) may exhibit higher solubility than branched derivatives due to reduced steric hindrance.

- Acidity : All sulfonic acids share strong acidity (pKa ~ −1 to −2), whereas diols (e.g., 2-Ethyl-1,3-hexanediol) are weakly acidic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。